molecular formula C11H12N4O3 B5795096 N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide

Cat. No.: B5795096
M. Wt: 248.24 g/mol
InChI Key: XFLUXSYQCCOGEJ-KPKJPENVSA-N
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Description

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide is a complex organic compound that features a furan ring, a pyrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide typically involves the condensation of furan-2-carbaldehyde with 5-amino-1,4-dihydropyrazol-3-one in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide is unique due to its combination of a furan ring, a pyrazole ring, and an acetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7(9-3-2-4-18-9)12-14-10(16)5-8-6-11(17)15-13-8/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLUXSYQCCOGEJ-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=NNC(=O)C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=NNC(=O)C1)/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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